Dabigatran éthylique

Vue d'ensemble

Description

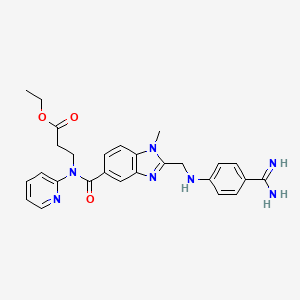

Dabigatran éthyl ester est un composé synthétique qui sert d'intermédiaire dans la production de dabigatran étexilate, un inhibiteur direct de la thrombine. Le dabigatran étexilate est largement utilisé comme anticoagulant pour la prévention et le traitement des troubles thrombo-emboliques, tels que les accidents vasculaires cérébraux et la thrombose veineuse profonde .

Applications De Recherche Scientifique

Dabigatran ethyl ester is primarily used in the pharmaceutical industry for the synthesis of dabigatran etexilate. Its applications extend to:

Chemistry: As a key intermediate in organic synthesis.

Biology: In studies related to blood coagulation and thrombin inhibition.

Medicine: For the development of anticoagulant therapies.

Industry: In the large-scale production of anticoagulant drugs

Mécanisme D'action

Safety and Hazards

Dabigatran ethyl ester should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation . It is also noted that Dabigatran ethyl ester is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life .

Analyse Biochimique

Biochemical Properties

Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows Dabigatran Ethyl Ester to inhibit the coagulation process effectively .

Cellular Effects

Dabigatran Ethyl Ester has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dabigatran Ethyl Ester exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran Ethyl Ester can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, Dabigatran Ethyl Ester shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of Dabigatran Ethyl Ester is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of Dabigatran Ethyl Ester vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of Dabigatran Ethyl Ester to rats and rhesus monkeys .

Metabolic Pathways

Dabigatran Ethyl Ester is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, Dabigatran Ethyl Ester, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .

Transport and Distribution

Dabigatran Ethyl Ester is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dabigatran éthyl ester implique plusieurs étapes, notamment la nitration, la cyanation, la réaction de Pinner, l'estérification, la réduction et l'alkylation . Une approche courante commence par l'acide 4-chloro-3-nitrobenzoïque, qui subit une acylation, une acylamidation, une amination, une hydrogénation, une cyclisation, une réaction de Pinner et une estérification pour donner du dabigatran éthyl ester .

Méthodes de production industrielle

La production industrielle du dabigatran éthyl ester suit généralement une méthode de synthèse convergente. Elle implique la préparation d'amidines d'acyle et de dérivés benzimidazoliques, qui sont ensuite condensés pour former le produit final . Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Dabigatran éthyl ester subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes fonctionnels à des états d'oxydation supérieurs.

Réduction : Conversion des groupes fonctionnels à des états d'oxydation inférieurs.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Agents de substitution : Halogènes, agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour produire du dabigatran étexilate .

Applications de la recherche scientifique

Dabigatran éthyl ester est principalement utilisé dans l'industrie pharmaceutique pour la synthèse du dabigatran étexilate. Ses applications s'étendent à :

Chimie : Comme intermédiaire clé dans la synthèse organique.

Biologie : Dans les études liées à la coagulation sanguine et à l'inhibition de la thrombine.

Médecine : Pour le développement de thérapies anticoagulantes.

Industrie : Dans la production à grande échelle de médicaments anticoagulants

Mécanisme d'action

Dabigatran éthyl ester lui-même n'a pas de mécanisme d'action direct, car il est un composé intermédiaire. Son métabolite actif, le dabigatran, exerce des effets anticoagulants en inhibant spécifiquement et sélectivement la thrombine, une enzyme clé de la cascade de coagulation sanguine . Le dabigatran se lie à la thrombine libre et liée au caillot, empêchant la conversion du fibrinogène en fibrine et inhibant ainsi la formation de caillots .

Comparaison Avec Des Composés Similaires

Composés similaires

Argatroban : Un autre inhibiteur direct de la thrombine utilisé comme anticoagulant.

Bivalirudine : Un peptide synthétique qui agit comme un inhibiteur direct de la thrombine.

Lepirudine : Une hirudine recombinante utilisée pour l'anticoagulation.

Unicité

Dabigatran éthyl ester est unique en raison de son rôle d'intermédiaire dans la synthèse du dabigatran étexilate, qui offre plusieurs avantages par rapport aux anticoagulants traditionnels comme la warfarine. Ces avantages comprennent un profil pharmacocinétique prévisible, l'absence de besoin de surveillance régulière et moins d'interactions alimentaires et médicamenteuses .

Propriétés

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLICFSSKPUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332231 | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429658-95-7 | |

| Record name | Dabigatran ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

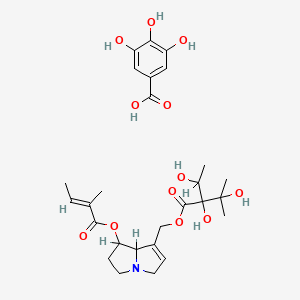

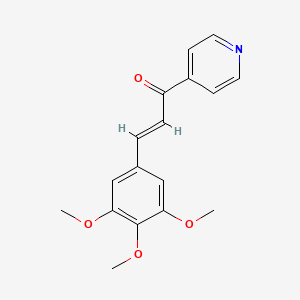

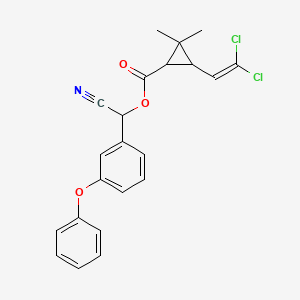

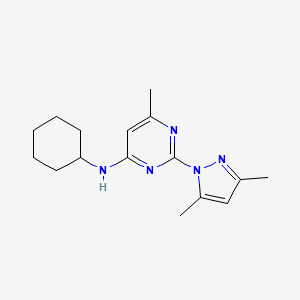

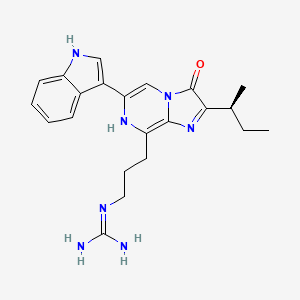

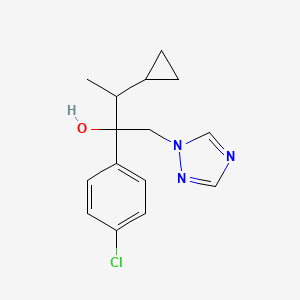

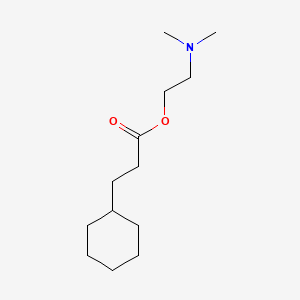

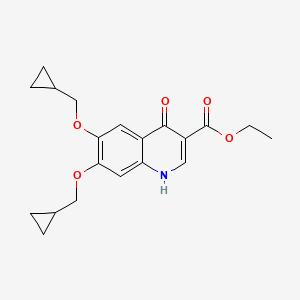

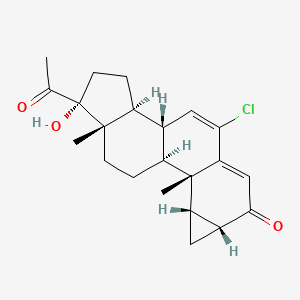

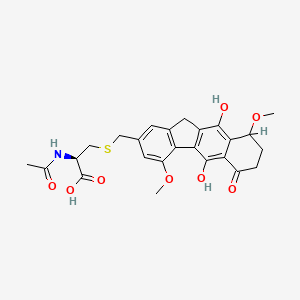

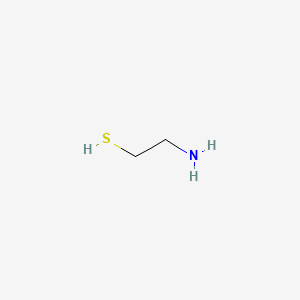

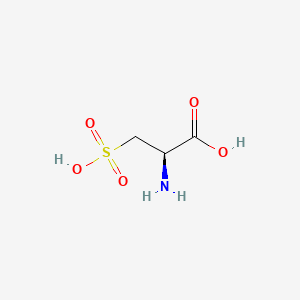

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.